

ML365: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ML365

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An In-depth Technical Guide on the Discovery, Development, and Application of the Selective KCNK3/TASK1 Inhibitor **ML365**

This technical guide provides a comprehensive overview of the small molecule inhibitor **ML365** for researchers, scientists, and drug development professionals. It covers the compound's discovery, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Discovery and Development

ML365 was identified as a novel and selective small molecule inhibitor of the two-pore domain potassium channel KCNK3 (also known as TASK1) following a high-throughput fluorescent screen of the Molecular Libraries Small Molecule Repository (MLSMR).^{[1][2]} The initial screening identified a bis-amide class of inhibitors, and subsequent structure-activity relationship (SAR) analysis led to the development of **ML365**.^{[1][2]} The synthesis of **ML365** involves a multi-step process starting from the treatment of nitroaniline with m-toluloyl chloride, followed by a Raney nickel-catalyzed reduction and subsequent coupling with 2-methoxybenzoyl chloride, resulting in an overall yield of 13%.^[1]

Mechanism of Action

ML365 is a potent and selective inhibitor of the KCNK3/TASK1 potassium channel.^{[1][2][3][4]} Its primary mechanism of action is the blockage of TASK1 channels, which has been

demonstrated in both thallium influx fluorescent assays and automated electrophysiology assays.[1][2][3] This selectivity is crucial for its use as a pharmacological tool to investigate the specific physiological roles of TASK1 channels.[1][3][4]

In addition to its effects on TASK1, **ML365** has been shown to inhibit the TWIK2 potassium channel, which plays a role in the ATP-induced activation of the NLRP3 inflammasome.[5][6] This inhibition of TWIK2 contributes to the anti-inflammatory properties of **ML365**. [5] Furthermore, **ML365** has been found to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF- κ B signaling pathway.[7][8] It suppresses the release of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β . [7][8]

Quantitative Data

The following tables summarize the key quantitative data for **ML365**, including its inhibitory activity against various potassium channels and its pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of **ML365**

Target Channel	Assay Type	IC50 Value	Reference
KCNK3/TASK1	Thallium Influx Fluorescent Assay	4 nM	[1][2][3]
KCNK3/TASK1	Automated Electrophysiology Assay	16 nM	[1][2][3]
KCNK3/TASK1	Whole Cell Current Inhibition (-30 mV)	12 ± 1 nM	[1]
TWIK2	Whole-cell Voltage- clamp Recording	4.07 ± 1.5 µM	[5][6]
TASK3	Thallium Influx Fluorescent Assay	> 60-fold less potent than for TASK1	[1][2]
Kir2.1	Not specified	Little to no inhibition at 30 µM	[1][2][3]
KCNQ2	Thallium Influx Fluorescent Assay	< 20% inhibition at 1 µM	[1]
hERG	Not specified	Little to no inhibition at 30 µM	[1][2][3]

Table 2: In Vivo Pharmacokinetic Profile of **ML365** in Rats

Parameter	Route of Administration	Value	Reference
Dose	Intravenous (IV)	7 mg/kg	[5]
Dose	Oral (PO)	17.5 mg/kg	[5]
Cmax	Not specified	2005.90 ng/mL	[5]
AUC	Not specified	1618.95 ng·h·mL ⁻¹	[5]
Half-life (t1/2)	Not specified	13.58 h	[5]
Absolute Oral Bioavailability (F)	Not specified	22.49%	[5][6][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **ML365** are provided below.

Thallium Influx Fluorescent Assay

This assay was a primary method for identifying and characterizing inhibitors of the TASK1 channel.[1]

- **Cell Culture:** Cells expressing the target potassium channel (e.g., TASK1, TASK3, KCNQ2, hERG, Kir2.1) are cultured in appropriate media.
- **Dye Loading:** The cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™.
- **Compound Application:** **ML365** or other test compounds are added to the cells at various concentrations.
- **Thallium Influx:** A stimulus is applied to open the potassium channels, and a solution containing thallium ions is added.
- **Fluorescence Measurement:** The influx of thallium through the open channels quenches the fluorescence of the intracellular dye. The change in fluorescence intensity is measured using

a fluorescence plate reader.

- Data Analysis: The percent inhibition of the thallium signal is calculated for each compound concentration to determine the IC50 value.[\[9\]](#)

Automated Electrophysiology Assay

This technique provides a direct measure of ion channel activity.

- Cell Preparation: Cells expressing the KCNK3/TASK1 channel are harvested and prepared for automated patch-clamp recording.
- Recording: Whole-cell currents are recorded using an automated electrophysiology platform (e.g., QPatch).
- Compound Application: **ML365** is applied to the cells at increasing concentrations.
- Data Acquisition and Analysis: The dose-dependent inhibition of the whole-cell currents by **ML365** is measured to calculate the IC50 value.[\[1\]](#)

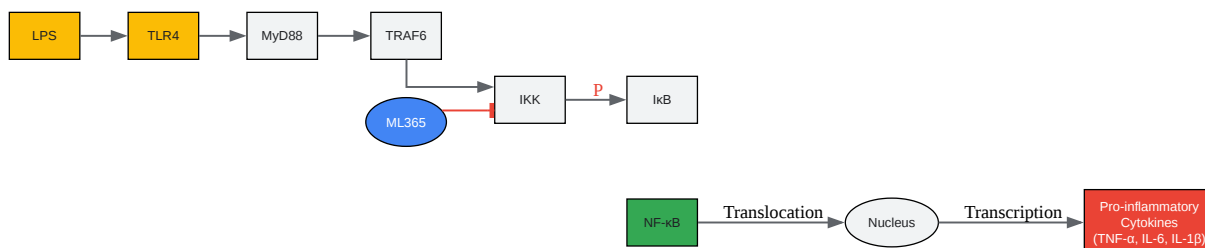
In Vivo LPS-Induced Endotoxic Shock Model

This model is used to evaluate the anti-inflammatory effects of **ML365** in vivo.[\[5\]](#)[\[7\]](#)

- Animal Model: C57BL/6 mice are used for this model.
- Compound Administration: Mice are pre-treated with **ML365** (e.g., 1, 10, 25 mg/kg, intraperitoneal injection) or a vehicle control.
- LPS Challenge: After a set period, the mice are injected with lipopolysaccharide (LPS) to induce endotoxic shock.
- Sample Collection and Analysis: After a specific time post-LPS injection (e.g., 7 hours), blood and lung tissue are collected. Serum levels of pro-inflammatory cytokines (e.g., IL-1 β , TNF- α) are measured by ELISA. Lung tissue is processed for histological analysis (e.g., H&E staining) to assess immune cell infiltration.[\[5\]](#)

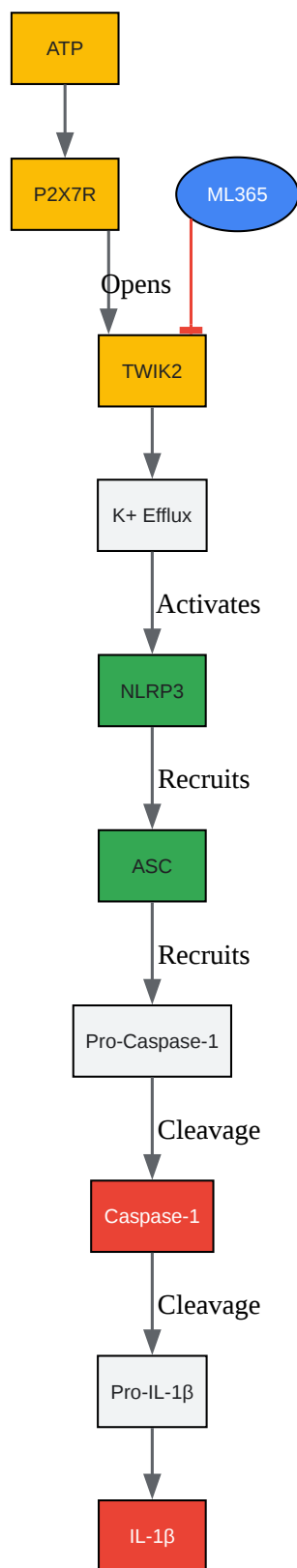
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **ML365** and a typical experimental workflow for its evaluation.



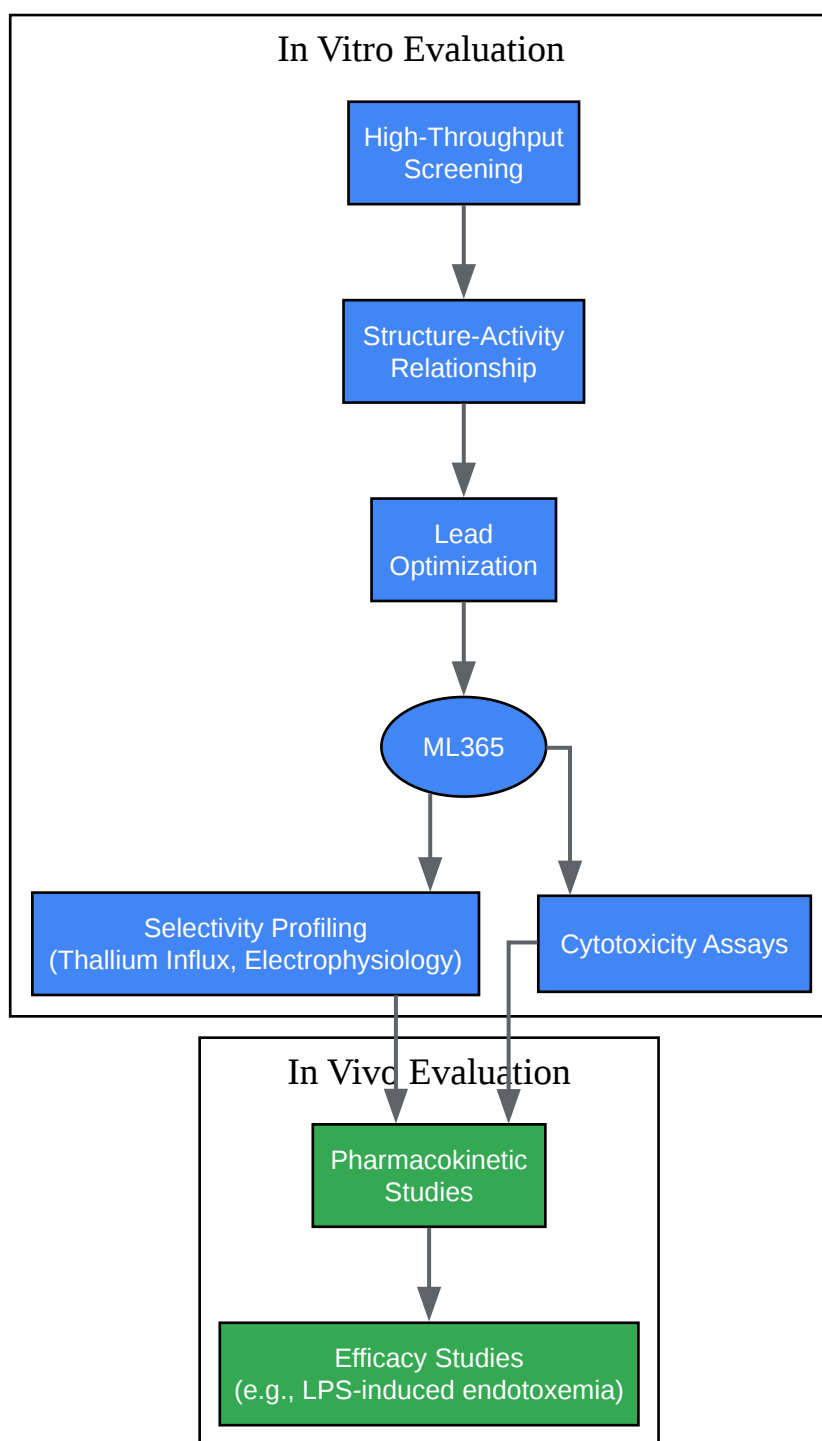
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Caption: **ML365** inhibits the NF-κB signaling pathway.



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Caption: **ML365** inhibits the NLRP3 inflammasome via TWIK2.



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Caption: A typical drug discovery workflow for **ML365**.

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